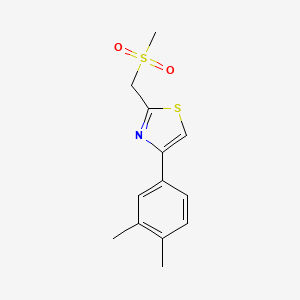
3,4-dihydro-2H-chromen-4-yl-(3,5-dimethylmorpholin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dihydro-2H-chromen-4-yl-(3,5-dimethylmorpholin-4-yl)methanone, also known as DMCM, is a compound that belongs to the benzodiazepine family. DMCM has been widely studied due to its potential application in the treatment of anxiety disorders and its mechanism of action as a GABA-A receptor antagonist.
作用機序
3,4-dihydro-2H-chromen-4-yl-(3,5-dimethylmorpholin-4-yl)methanone acts as a GABA-A receptor antagonist, which means that it blocks the binding of GABA to the receptor. GABA is the primary inhibitory neurotransmitter in the brain, and its binding to the GABA-A receptor results in the opening of chloride ion channels, which leads to hyperpolarization of the neuron and a decrease in neuronal activity. By blocking the binding of GABA to the GABA-A receptor, 3,4-dihydro-2H-chromen-4-yl-(3,5-dimethylmorpholin-4-yl)methanone increases neuronal activity and has anxiogenic effects.
Biochemical and Physiological Effects:
3,4-dihydro-2H-chromen-4-yl-(3,5-dimethylmorpholin-4-yl)methanone has been shown to have anxiogenic effects in animal models, which suggests that it could be used to treat anxiety disorders. 3,4-dihydro-2H-chromen-4-yl-(3,5-dimethylmorpholin-4-yl)methanone has also been shown to reduce the severity of withdrawal symptoms in animal models of alcohol withdrawal syndrome. However, 3,4-dihydro-2H-chromen-4-yl-(3,5-dimethylmorpholin-4-yl)methanone has also been shown to have convulsant effects at high doses, which limits its potential therapeutic use.
実験室実験の利点と制限
3,4-dihydro-2H-chromen-4-yl-(3,5-dimethylmorpholin-4-yl)methanone is a widely studied compound that has been used in many animal models of anxiety and alcohol withdrawal syndrome. However, its convulsant effects at high doses limit its potential use in these models. 3,4-dihydro-2H-chromen-4-yl-(3,5-dimethylmorpholin-4-yl)methanone is also a relatively complex compound to synthesize, which may limit its availability for use in lab experiments.
将来の方向性
There are several future directions for the study of 3,4-dihydro-2H-chromen-4-yl-(3,5-dimethylmorpholin-4-yl)methanone. One direction is to investigate the potential use of 3,4-dihydro-2H-chromen-4-yl-(3,5-dimethylmorpholin-4-yl)methanone in the treatment of anxiety disorders and alcohol withdrawal syndrome in humans. Another direction is to investigate the potential use of 3,4-dihydro-2H-chromen-4-yl-(3,5-dimethylmorpholin-4-yl)methanone as a research tool for studying the GABA-A receptor and its role in anxiety and alcohol withdrawal syndrome. Additionally, further research is needed to understand the mechanism of action of 3,4-dihydro-2H-chromen-4-yl-(3,5-dimethylmorpholin-4-yl)methanone and its potential side effects.
合成法
3,4-dihydro-2H-chromen-4-yl-(3,5-dimethylmorpholin-4-yl)methanone can be synthesized by the reaction of 3,4-dihydro-2H-chromen-4-one with 3,5-dimethylmorpholine and benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a Mannich reaction, which involves the addition of an amine and an aldehyde to a carbonyl group.
科学的研究の応用
3,4-dihydro-2H-chromen-4-yl-(3,5-dimethylmorpholin-4-yl)methanone has been extensively studied for its potential application in the treatment of anxiety disorders. Studies have shown that 3,4-dihydro-2H-chromen-4-yl-(3,5-dimethylmorpholin-4-yl)methanone has anxiogenic effects in animal models, which suggests that it could be used to treat anxiety disorders. 3,4-dihydro-2H-chromen-4-yl-(3,5-dimethylmorpholin-4-yl)methanone has also been studied for its potential application in the treatment of alcohol withdrawal syndrome, as it has been shown to reduce the severity of withdrawal symptoms.
特性
IUPAC Name |
3,4-dihydro-2H-chromen-4-yl-(3,5-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11-9-19-10-12(2)17(11)16(18)14-7-8-20-15-6-4-3-5-13(14)15/h3-6,11-12,14H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFGZSSRPWGEPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1C(=O)C2CCOC3=CC=CC=C23)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-chromen-4-yl-(3,5-dimethylmorpholin-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-benzimidazol-2-yl-[3-(methylsulfanylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7593303.png)


![N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7593335.png)




![1-(2-chlorophenyl)-1-(4-methoxyphenyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]methanamine](/img/structure/B7593362.png)
![1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole](/img/structure/B7593373.png)
![[4-(Difluoromethoxy)phenyl]-(3,5-dimethylmorpholin-4-yl)methanone](/img/structure/B7593381.png)
![(3,5-Dimethylmorpholin-4-yl)-[4-(1,3-oxazol-5-yl)phenyl]methanone](/img/structure/B7593382.png)
![N-[4-(3,5-dimethylmorpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7593388.png)
